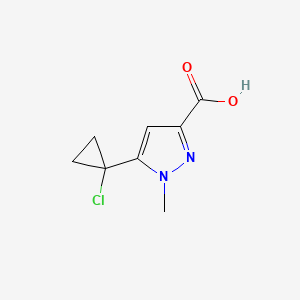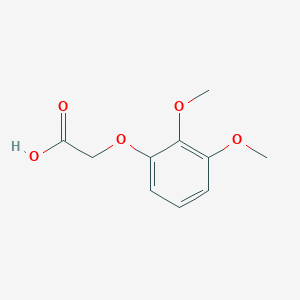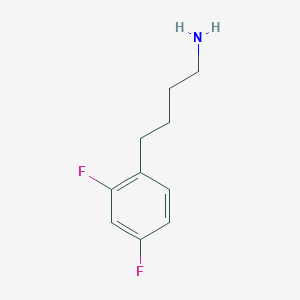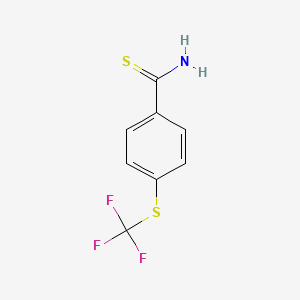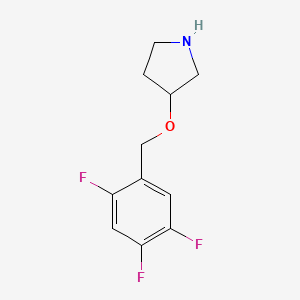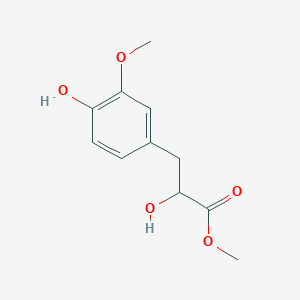
(s)-2-Amino-2-(4,5-difluoro-2-nitrophenyl)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(s)-2-Amino-2-(4,5-difluoro-2-nitrophenyl)ethan-1-ol is an organic compound characterized by the presence of an amino group, a nitro group, and two fluorine atoms attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (s)-2-Amino-2-(4,5-difluoro-2-nitrophenyl)ethan-1-ol typically involves the following steps:
Fluorination: The fluorine atoms are introduced via electrophilic aromatic substitution using fluorinating agents such as N-fluorobenzenesulfonimide (NFSI).
Amination: The amino group is introduced through a reductive amination process, often using reducing agents like sodium borohydride in the presence of an amine.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The fluorine atoms can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Nucleophiles like sodium azide or thiourea in polar aprotic solvents.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of diamino derivatives.
Substitution: Formation of substituted derivatives with nucleophiles replacing fluorine atoms.
Aplicaciones Científicas De Investigación
(s)-2-Amino-2-(4,5-difluoro-2-nitrophenyl)ethan-1-ol has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Material Science: It is explored for its potential use in the development of advanced materials with unique properties.
Mecanismo De Acción
The mechanism of action of (s)-2-Amino-2-(4,5-difluoro-2-nitrophenyl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the amino and nitro groups allows it to participate in hydrogen bonding and electrostatic interactions, influencing biological pathways and cellular processes.
Comparación Con Compuestos Similares
- (s)-2-Amino-2-(4,5-dichloro-2-nitrophenyl)ethan-1-ol
- (s)-2-Amino-2-(4,5-dibromo-2-nitrophenyl)ethan-1-ol
- (s)-2-Amino-2-(4,5-diiodo-2-nitrophenyl)ethan-1-ol
Comparison:
- Uniqueness: The presence of fluorine atoms in (s)-2-Amino-2-(4,5-difluoro-2-nitrophenyl)ethan-1-ol imparts unique electronic properties, making it distinct from its chloro, bromo, and iodo analogs. Fluorine atoms can enhance the compound’s stability and reactivity, influencing its behavior in chemical reactions and biological systems.
Propiedades
Fórmula molecular |
C8H8F2N2O3 |
|---|---|
Peso molecular |
218.16 g/mol |
Nombre IUPAC |
(2S)-2-amino-2-(4,5-difluoro-2-nitrophenyl)ethanol |
InChI |
InChI=1S/C8H8F2N2O3/c9-5-1-4(7(11)3-13)8(12(14)15)2-6(5)10/h1-2,7,13H,3,11H2/t7-/m1/s1 |
Clave InChI |
XXWJLHGMWTYSRC-SSDOTTSWSA-N |
SMILES isomérico |
C1=C(C(=CC(=C1F)F)[N+](=O)[O-])[C@@H](CO)N |
SMILES canónico |
C1=C(C(=CC(=C1F)F)[N+](=O)[O-])C(CO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


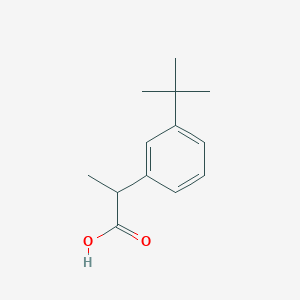
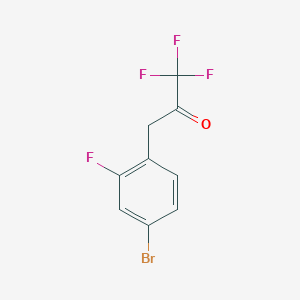
![rac-2-[(3R,6R)-4-[(tert-butoxy)carbonyl]-6-(trifluoromethyl)morpholin-3-yl]aceticacid](/img/structure/B13591772.png)

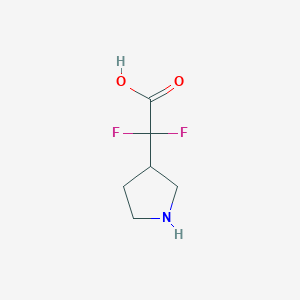
![Rac-(1r,4r)-4-[(5-bromopyridin-2-yl)oxy]cyclohexan-1-aminedihydrochloride,trans](/img/structure/B13591784.png)
